molecular formula C15H16N2O4S B161686 2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid CAS No. 133978-59-3

2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid

Cat. No.: B161686
CAS No.: 133978-59-3
M. Wt: 320.4 g/mol
InChI Key: AAWOKTGNZABRTQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[(4-aminophenyl)sulfonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c16-12-6-8-13(9-7-12)22(20,21)17-14(15(18)19)10-11-4-2-1-3-5-11/h1-9,14,17H,10,16H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWOKTGNZABRTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389375
Record name N-(4-Aminobenzene-1-sulfonyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203647
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

133978-59-3
Record name N-(4-Aminobenzene-1-sulfonyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 3-Phenylpropionic Acid

3-Phenylpropionic acid serves as a precursor for esterification. It is synthesized via oxidation of 3-phenylpropanal using molecular oxygen (e.g., air) at 55–90°C without catalysts, achieving >85% selectivity. The reaction proceeds under mild pressures (0.1–15 MPa), with crude yields exceeding 90% after distillation.

Reaction Conditions :

  • Oxidant : Air or oxygen gas

  • Temperature : 55–90°C

  • Catalyst : None required

  • Yield : 91.5% (GLC analysis)

Esterification to Ethyl 3-Phenylpropanoate

The carboxylic acid group is protected as an ethyl ester to enhance reactivity during sulfonylation. Phenylpropionic acid is refluxed with ethanol and sulfuric acid, yielding the ester in near-quantitative conversion.

Typical Protocol :

  • Combine 3-phenylpropionic acid (1 eq) with ethanol (5 eq) and H₂SO₄ (0.1 eq).

  • Reflux at 80°C for 6 hours.

  • Neutralize with NaHCO₃ and extract with toluene.

Sulfonylation with 4-Acetamidobenzenesulfonyl Chloride

Reaction Mechanism

The ethyl ester’s amino group reacts with 4-acetamidobenzenesulfonyl chloride in DMF, facilitated by pyridine to scavenge HCl. This yields ethyl 2-(4-acetamidobenzenesulfonylamino)-3-phenylpropanoate.

Optimized Conditions :

  • Solvent : DMF

  • Base : Pyridine (1 eq)

  • Temperature : 25°C (initial), then 80°C for 12 hours

  • Yield : 82–85% after recrystallization

Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed using aqueous NaOH (3M) at 100–105°C for 8–10 hours, followed by acidification to pH 2–3 with HCl. This step restores the carboxylic acid group.

Representative Data :

  • Starting Material : 14.5 g ethyl ester

  • Product : 15 g 2-(4-acetamidobenzenesulfonylamino)-3-phenylpropionic acid

  • Purity : 98% (HPLC)

Deprotection of the Acetamide Group

Acidic Hydrolysis

The acetamide group is cleaved using concentrated HCl under reflux, yielding the free amine.

Procedure :

  • Reflux the sulfonamide derivative with 6M HCl (10 eq) at 110°C for 4–6 hours.

  • Neutralize with NH₄OH and extract with ethyl acetate.

  • Recrystallize from ethanol/water.

Yield : 75–80% after purification

Alternative Routes and Modifications

Direct Sulfonylation of Phenylalanine

Phenylalanine reacts with 4-aminobenzenesulfonyl chloride in aqueous NaOH, though this method risks sulfonyl chloride hydrolysis. A preferred approach uses protected intermediates to avoid side reactions.

Enzymatic Resolution

Racemic mixtures of the target compound are resolved using lipases (e.g., Candida antarctica) in organic solvents, achieving enantiomeric excess >90%.

Analytical and Characterization Data

Physical Properties

PropertyValue
Melting Point142–145°C (decomp.)
Molecular Weight364.4 g/mol
SolubilityDMSO >100 mg/mL

Spectroscopic Data

  • ¹H NMR (DMSO-d6): δ 7.8 (d, 2H, ArH), 6.6 (d, 2H, ArH), 4.1 (m, 1H, CH), 3.2 (dd, 2H, CH₂).

  • IR (cm⁻¹) : 3300 (NH), 1705 (C=O), 1350 (SO₂).

Industrial-Scale Considerations

Catalyst Recycling

Palladium catalysts (e.g., Pd/C) from upstream hydrogenation steps are recovered via filtration and reused, reducing costs.

Waste Management

Sodium sulfate (from drying steps) and toluene (extractions) are recycled, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, sulfides, and various substituted aromatic compounds .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects, particularly in the context of chronic inflammatory diseases. Its ability to inhibit specific enzymes involved in the inflammatory process makes it a candidate for developing new anti-inflammatory drugs. Research indicates that derivatives of phenylpropionic acid can modulate the activity of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins—key mediators of inflammation .

Analgesic Effects
In addition to its anti-inflammatory properties, 2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid has shown promise as an analgesic agent. Studies have demonstrated that it can effectively reduce pain responses in various animal models, suggesting potential applications in pain management therapies .

Biochemical Applications

Enzyme Inhibition
The compound's structure allows it to interact with various biological targets, including enzymes involved in metabolic pathways. For instance, it has been reported to inhibit specific proteases and kinases that play roles in cell signaling and disease progression. This inhibition can be particularly relevant in cancer research, where controlling enzyme activity is crucial for managing tumor growth and metastasis .

Cellular Mechanisms
Research has indicated that this compound can influence cellular mechanisms such as apoptosis and cell proliferation. By modulating these processes, the compound may contribute to therapeutic strategies aimed at treating cancers or other proliferative disorders .

Pharmaceutical Development

Drug Formulation
The compound's unique properties make it suitable for incorporation into various drug formulations. Its solubility and stability profiles can be optimized for oral or injectable medications. Furthermore, it may serve as a lead compound for synthesizing more potent analogs with improved efficacy and reduced side effects.

Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings. For example, trials involving its use in combination therapies for chronic pain management have shown promising results, leading to further investigations into its potential as a standard treatment option .

Research and Development

Synthetic Pathways
The synthesis of this compound can be achieved through various chemical reactions, including amination and sulfonation processes. Understanding these synthetic pathways is crucial for scaling up production for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group is particularly effective in mimicking the structure of natural substrates, leading to competitive inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

Compound 3b : 2-(2-Oxo-3-phenyl-propionylamino)-3-phenyl-propionic Acid
  • Molecular Formula: C₁₈H₁₇NO₄
  • Molecular Weight : 311.33 g/mol
  • Key Differences: Replaces the sulfonamide group with a 2-oxo-3-phenylpropionylamino moiety.
Methyl 2-[(4-Methylbenzenesulfonyl)amino]-3-phenylpropanoate
  • CAS : 92921-33-0
  • Molecular Formula: C₁₈H₁₉NO₄S
  • Molecular Weight : 345.41 g/mol
  • Key Differences : Methyl ester replaces the carboxylic acid, and a 4-methyl group is added to the sulfonamide phenyl ring.
  • Implications : Esterification increases lipophilicity, which may enhance cell membrane permeability but reduce stability in physiological conditions .

Bioactive Sulfonamide Derivatives

(R)-2-(4-Benzoylamino-benzenesulfonylamino)-3-(1H-indol-3-yl)-propionic Acid
  • Targets : MMP2 and MMP9 (matrix metalloproteinases involved in cancer metastasis) .
  • Implications : The indole moiety may improve binding affinity to MMPs compared to the target compound’s phenyl group .

Amino Acid Backbone Variants

3-Amino-3-(4-methylphenyl)propionic Acid
  • CAS : 68208-18-4
  • Molecular Formula: C₁₀H₁₃NO₂
  • Molecular Weight : 179.22 g/mol
  • Key Differences : Lacks the sulfonamide group and features a 4-methylphenyl substituent directly on the β-carbon.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Target Compound (CAS 133978-59-3) C₁₅H₁₆N₂O₄S 320.36 4-Aminobenzenesulfonylamino, phenyl Pharmaceutical applications
Compound 3b C₁₈H₁₇NO₄ 311.33 2-Oxo-3-phenylpropionylamino Anti-tubercular testing
Methyl 2-[(4-methylbenzenesulfonyl)amino]ester C₁₈H₁₉NO₄S 345.41 4-Methylbenzenesulfonylamino, methyl ester Not reported
(R)-MMP2/9 Inhibitor (Indole variant) C₂₄H₂₂N₄O₅S 478.52 (calculated) Benzoylamino, indole MMP2/9 inhibition
3-Amino-3-(4-methylphenyl)propionic Acid C₁₀H₁₃NO₂ 179.22 4-Methylphenyl, β-amino Not reported

Research Findings and Implications

Sulfonamide vs. Acyl Groups : The sulfonamide group in the target compound enhances water solubility compared to acyl derivatives (e.g., Compound 3b), which may improve bioavailability in aqueous environments .

Ester vs. Acid Forms : Methyl esters (e.g., ) exhibit higher lipophilicity but may require metabolic activation (hydrolysis) to become pharmacologically active .

Aromatic Substitutions : Indole-containing analogs () demonstrate targeted enzyme inhibition, suggesting that modifying the aromatic group can tailor specificity toward biological targets like MMPs .

Biological Activity

2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid, often referred to as a derivative of 3-phenylpropionic acid, is a compound of significant interest in medicinal chemistry and pharmacology. Its biological activities are linked to various therapeutic potentials, including anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

  • IUPAC Name : 2-(4-Aminobenzenesulfonylamino)-3-phenylpropanoic acid
  • Molecular Formula : C15H16N2O3S
  • Molecular Weight : 304.36 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways:

  • Anti-inflammatory Activity : The compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. This is crucial in conditions such as arthritis and other inflammatory diseases.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, particularly through the modulation of signaling pathways associated with cell survival and proliferation.

Biological Activity Data

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production,
AnticancerInduction of apoptosis in breast cancer cells ,
AntioxidantScavenging of free radicals

Case Study 1: Anti-inflammatory Effects

A study conducted on murine models demonstrated that administration of this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results indicated a potential use in treating chronic inflammatory conditions.

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The compound's efficacy was compared with standard chemotherapeutics, showing promising results in reducing cell viability.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

  • Cellular Mechanisms : The compound modulates key signaling pathways involved in inflammation and cancer progression, particularly by inhibiting NF-kB activation.
  • Synergistic Effects : When combined with other therapeutic agents, such as non-steroidal anti-inflammatory drugs (NSAIDs), there was an observed enhancement in anti-inflammatory effects, suggesting potential for combination therapies.
  • Toxicology Profile : Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity, making it a viable candidate for further development.

Q & A

Q. What are the established synthetic routes for 2-(4-Aminobenzenesulfonylamino)-3-phenyl-propionic acid, and what are their critical optimization parameters?

The synthesis typically involves two key steps: (1) preparation of the 3-phenylpropionic acid backbone and (2) sulfonamide coupling with 4-aminobenzenesulfonyl chloride. A common approach adapts peptide synthesis methodologies, where the sulfonyl group is introduced via nucleophilic substitution. For example, protected intermediates (e.g., Boc-protected amines) can enhance regioselectivity, as seen in similar sulfonamide syntheses . Critical parameters include:

  • Reaction Solvent : Anhydrous dichloromethane or DMF to avoid hydrolysis of sulfonyl chloride.
  • Base : Triethylamine or DMAP to neutralize HCl by-products.
  • Temperature : 0–25°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.

Q. Table 1: Representative Synthetic Conditions

StepReagent/ConditionYield RangeReference
Sulfonylation4-Aminobenzenesulfonyl chloride, DMF, 0°C50–70%Adapted from
DeprotectionTFA/DCM (1:1), rt>90%Similar to

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the phenyl and sulfonamide moieties. Aromatic protons appear as multiplets (δ 7.2–7.5 ppm), while sulfonamide NH resonates at δ 5.8–6.2 ppm (broad) .
  • FT-IR : Peaks at ~1350 cm1^{-1} (S=O asymmetric stretch) and ~1150 cm1^{-1} (S=O symmetric stretch) confirm sulfonamide formation .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+^+, with exact mass matching the molecular formula (C15_{15}H16_{16}N2_2O3_3S).

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during sulfonamide synthesis (e.g., unexpected splitting in 1^11H NMR)?

Discrepancies often arise from:

  • Rotamers : The sulfonamide NH can restrict rotation, causing splitting. Use variable-temperature NMR (VT-NMR) to coalesce peaks at elevated temperatures .
  • Solvent Effects : Switch from CDCl3_3 to DMSO-d6_6 to observe sharper NH signals.
  • Computational Validation : Compare experimental 13^13C shifts with DFT-calculated values (software: Gaussian or ORCA) .

Q. What strategies mitigate by-product formation during sulfonamide coupling reactions?

  • Stepwise Addition : Slow addition of sulfonyl chloride to the amine-containing intermediate to avoid excess reagent .
  • Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups for amines, as demonstrated in peptide synthesis (e.g., Boc-Phe-Phe derivatives) .
  • Catalytic Optimization : Add DMAP (1–5 mol%) to accelerate coupling and reduce side reactions .

Q. Table 2: Common By-Products and Mitigation

By-ProductSourceMitigation
Hydrolyzed sulfonyl chlorideMoistureUse anhydrous solvents and molecular sieves
DisulfonamideExcess sulfonyl chlorideControl stoichiometry (1:1 molar ratio)

Q. How can the stability of this compound be evaluated under varying pH conditions?

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA).
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Sulfonamides are typically stable at pH 4–8 but hydrolyze in strongly acidic/basic conditions .

Q. What computational tools are recommended for predicting the reactivity of sulfonamide derivatives?

  • Molecular Docking : AutoDock Vina to study interactions with biological targets (e.g., enzymes inhibited by sulfonamides).
  • Reactivity Descriptors : Use Fukui indices (calculated via Gaussian) to identify nucleophilic/electrophilic sites on the molecule .

Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of this compound?

  • Comparative SAR Studies : Replace the 4-amino group with halogens (e.g., F, Cl) and test activity. For example, 3-(4-fluorophenyl)propionic acid derivatives show enhanced metabolic stability .
  • Thermodynamic Solubility : Measure solubility in PBS (pH 7.4) and correlate with logP values (predicted via ChemAxon or ACD/Labs).

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